Monopropyl Phthalate

Overview

Description

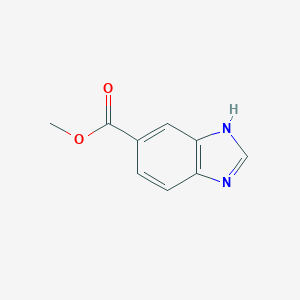

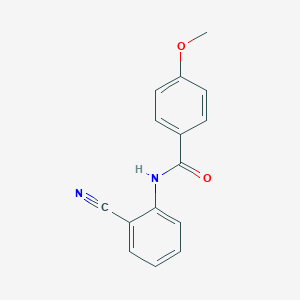

Monopropyl Phthalate is a type of phthalate, a family of compounds primarily used as plasticizers in polyvinyl chloride (PVC) products . It is also known as 1,2-Benzenedicarboxylic Acid 1-Propyl Ester . The CAS number for this compound is 4376-19-6 . It has a molecular formula of C11H12O4 and a molecular weight of 208.21 .

Molecular Structure Analysis

This compound has a molecular formula of C11H12O4 . This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .

Chemical Reactions Analysis

Phthalates, including this compound, are known to undergo various chemical reactions. They can be degraded by microorganisms under aerobic, anaerobic, and facultative conditions . The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .

Physical And Chemical Properties Analysis

Phthalates have various physical and chemical properties that influence their behavior in the environment. The air and water solubilities of phthalates decrease by orders of magnitude from short alkyl chain phthalates to long alkyl chain phthalates . The octanol-water partition coefficient, a measure of hydrophobicity, increases by orders of magnitude with increasing alkyl chain length .

Scientific Research Applications

Environmental and Health Impact Studies

- Monopropyl phthalate, as part of the broader category of phthalates, is extensively studied for its environmental and health impacts. Phthalates, including this compound, are multifunctional chemicals prevalent in consumer and personal care products, plastics, and medical devices. The research has explored their potential as reproductive and developmental toxicants, revealing measurable levels in a significant portion of the population. For example, a study by Hauser et al. (2004) highlighted the presence of phthalates in medications, potentially contributing to human exposure (Hauser, Duty, Godfrey-Bailey, & Calafat, 2004).

Exposure and Risk Studies

- Exposure to phthalates, including this compound, has been linked to various health risks. López-Carrillo et al. (2009) examined the association between urinary concentrations of phthalate metabolites and breast cancer risk, indicating potential health concerns (López-Carrillo, Hernández-Ramírez, Calafat, Torres-Sánchez, Galván-Portillo, Needham, Ruiz-Ramos, & Cebrián, 2009). Duty et al. (2005) explored the relationship between personal care product use and urinary levels of phthalate metabolites, shedding light on everyday exposure sources (Duty, Ackerman, Calafat, & Hauser, 2005).

Mechanistic and Toxicological Studies

- The mechanisms by which phthalates, including this compound, affect human health are an active area of research. Hurst and Waxman (2003) investigated the activation of PPARalpha and PPARgamma by environmental phthalate monoesters, providing insights into the molecular basis for potential adverse health effects associated with phthalate exposure (Hurst & Waxman, 2003).

Biomonitoring and Assessment Studies

- Assessing human exposure to phthalates, including this compound, is vital for understanding the extent of environmental and health risks. Barr et al. (2003) conducted a study to evaluate the utility of various DEHP metabolites as biomarkers for assessing DEHP exposure (Barr, Silva, Kato, Reidy, Malek, Hurtz, Sadowski, Needham, & Calafat, 2003).

Epidemiological and Population Studies

- Understanding the prevalence and impact of phthalate exposure, including this compound, in various populations, is crucial. Fromme et al. (2007) investigated the occurrence and daily variation of phthalate metabolites in the urine of an adult population, providing important data on exposure levels and variability (Fromme, Bolte, Koch, Angerer, Boehmer, Drexler, Mayer, & Liebl, 2007).

Safety and Hazards

Phthalates, including Monopropyl Phthalate, are of concern due to their toxicity and the evidence of pervasive human and environmental exposure to these chemicals . They have been detected in food and also measured in humans . Adverse effects on the development of the reproductive system in male laboratory animals are the most sensitive health outcomes from phthalate exposure .

properties

IUPAC Name |

2-propoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQRIXSEYVCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195926 | |

| Record name | 1,2-Benzenedicarboxylic acid, monopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4376-19-6 | |

| Record name | Monopropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monopropyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC309966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOPROPYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE84CC2VVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)

![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)